![molecular formula C10H11N3OS B3006843 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 299933-82-7](/img/structure/B3006843.png)
5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been the subject of considerable interest for designing new antitumor agents . They have been reported to possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial .
Synthesis Analysis
The synthesis of related compounds has been reported in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of a novel series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety .Applications De Recherche Scientifique
Anticancer Activity
1,3,4-Thiadiazole and its derivatives, which include “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine”, have been considered as potential anticancer agents . These compounds have the ability to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have shown significant antimicrobial activity . This suggests that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could potentially be used in the development of new antimicrobial drugs .
Antifungal Activity
In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also demonstrated antifungal activity . This indicates that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could be effective in treating fungal infections .
Antimycobacterial Activity
1,3,4-Thiadiazole derivatives have been found to possess antimycobacterial properties . This suggests that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could potentially be used in the treatment of mycobacterial infections .
Analgesic and Anti-inflammatory Activity
1,3,4-Thiadiazole derivatives have shown analgesic and anti-inflammatory activities . This indicates that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could potentially be used in the development of new analgesic and anti-inflammatory drugs .
Antipsychotic and Antidepressant Activity
1,3,4-Thiadiazole derivatives have demonstrated antipsychotic and antidepressant activities . This suggests that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could potentially be used in the treatment of psychiatric disorders .
Anticonvulsant Activity
1,3,4-Thiadiazole derivatives have shown anticonvulsant activities . This indicates that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could potentially be used in the treatment of convulsive disorders .
Anti-leishmanial Activity
1,3,4-Thiadiazole derivatives have demonstrated anti-leishmanial activities . This suggests that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could potentially be used in the treatment of leishmaniasis .
Safety and Hazards
The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGKFLJMXCVTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

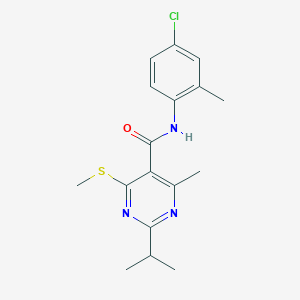

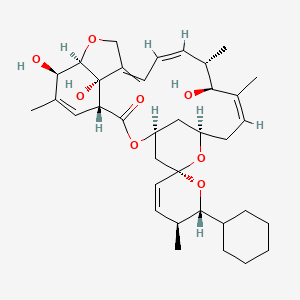
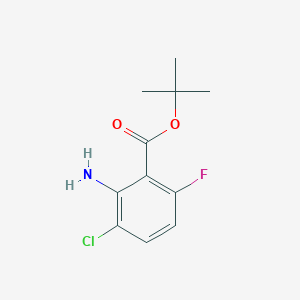
![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)
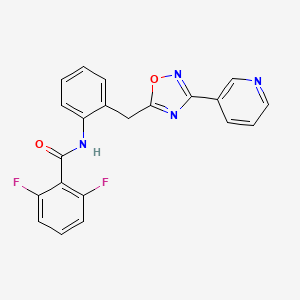
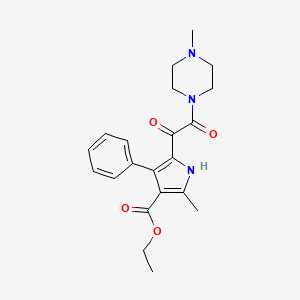

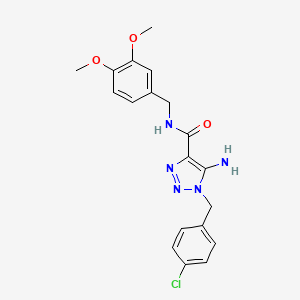
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)
![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)